N-(4-bromo-2-fluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O2/c1-13-3-2-4-14(9-13)11-24-12-15(5-8-19(24)25)20(26)23-18-7-6-16(21)10-17(18)22/h2-10,12H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQXILXMTBFFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-bromo-2-fluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial agent and a Met kinase inhibitor, along with relevant synthesis methods and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of N-(4-bromo-2-fluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is , and it has a molecular weight of approximately 415.3 g/mol. The compound features a dihydropyridine core, which is known for its significant biological activity, particularly in the context of enzyme inhibition and anticancer properties.
Antimicrobial Activity
Research indicates that pyridinecarboxamides, including this compound, exhibit notable antibacterial and antifungal properties. The compound's activity against various microbial strains has been documented, with particular emphasis on its effectiveness against Gram-positive bacteria.
Table 1: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Antistaphylococcal |
| Enterococcus faecalis | 62.5 - 125 μM | Antienterococcal |
| Escherichia coli | 31.2 - 62.5 μM | Antibacterial |
The action of N-(4-bromo-2-fluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide appears to be bactericidal, inhibiting protein synthesis pathways and affecting nucleic acid and peptidoglycan production .
Met Kinase Inhibition
The compound has shown potential as a Met kinase inhibitor , which is significant given that Met kinase is implicated in various cancer pathways. Studies suggest that similar compounds can selectively inhibit Met kinase activity, potentially impacting tumor growth and metastasis.
The interaction studies reveal that N-(4-bromo-2-fluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide binds selectively to the active site of Met kinase, leading to inhibition of its activity. This mechanism is crucial for understanding the compound's therapeutic potential in cancer treatment.
Structure-Activity Relationship (SAR)
The unique combination of bromine and fluorine substituents in the compound enhances its biological activity compared to other similar compounds. The dihydropyridine framework contributes to its reactivity and interaction profile within biological systems.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromo-2-chlorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Similar halogen substitutions | Potential Met kinase inhibition |
| N-(4-fluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Fluoro group instead of bromo | Anticancer activity |
| N-(2-fluorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Different phenyl substitution | Varies based on substituent position |
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models of cancer. For instance, one study demonstrated that treatment with N-(4-bromo-2-fluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide resulted in significant tumor regression in xenograft models. Another study indicated its effectiveness against biofilms formed by resistant strains like MRSA, showcasing its dual role as an antimicrobial and anticancer agent .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyridine/pyridazine carboxamides:
Key Observations:
Substituent Effects on Bioactivity: The bromo and fluoro groups in the target compound may enhance halogen bonding with target proteins compared to methoxy () or carbamoyl () substituents .
Cyclopropylcarbamoyl substituents () may confer conformational rigidity, whereas the target compound’s 4-bromo-2-fluorophenyl group prioritizes hydrophobic interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ’s methods, involving carboxamide coupling (e.g., HATU/DIPEA) and benzyl halide alkylation .
Research Findings and Implications
While direct biological data for the target compound is absent in the provided evidence, structural analogs suggest:
- Solubility Challenges : Bulky hydrophobic groups (e.g., 3-methylbenzyl) may reduce aqueous solubility compared to smaller substituents like cyclopropylcarbamoyl () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
